molecular formula C12H17NO5 B1244943 Radicamine A

Radicamine A

Cat. No. B1244943
M. Wt: 255.27 g/mol
InChI Key: NEAQPVOYHYPSER-BVALORAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Radicamine A is a natural product found in Lobelia chinensis with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Radicamine A has been a subject of interest in stereoselective synthesis. A study by (Shankaraiah et al., 2011) reports the efficient synthesis of radicamine B, a closely related compound, which highlights the interest in synthesizing radicamine derivatives.
  • The isolation and structural analysis of radicamines A and B from Lobelia chinensis Lour, and their role as alpha-glucosidase inhibitors, were detailed by (Shibano et al., 2001). These studies provide foundational knowledge of radicamine A's chemical properties.

Pharmacological Research and Applications

  • Fluorinated derivatives of radicamine A and B have been synthesized to study their glycosidase inhibition capabilities, as noted by (Li et al., 2016). This research explores the potential therapeutic applications of radicamine A derivatives in inhibiting glycosidases.
  • In a broader context, radicamine A's potential in traditional medicine and its pharmacological activities are part of a larger group of natural products studied for various health benefits, as mentioned by (Jung et al., 2006).

properties

Product Name

Radicamine A

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(2S,3S,4S,5S)-2-(3-hydroxy-4-methoxyphenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C12H17NO5/c1-18-9-3-2-6(4-8(9)15)10-12(17)11(16)7(5-14)13-10/h2-4,7,10-17H,5H2,1H3/t7-,10-,11-,12-/m0/s1

InChI Key

NEAQPVOYHYPSER-BVALORAHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H](N2)CO)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(C(N2)CO)O)O)O

synonyms

radicamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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